molecular formula C9H10BrNOS B7830153 5-bromo-N-(cyclopropylmethyl)thiophene-3-carboxamide

5-bromo-N-(cyclopropylmethyl)thiophene-3-carboxamide

Cat. No.: B7830153
M. Wt: 260.15 g/mol
InChI Key: WDINYWJGXHKINA-UHFFFAOYSA-N
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Description

5-Bromo-N-(cyclopropylmethyl)thiophene-3-carboxamide is a chemical compound characterized by its bromine atom, cyclopropylmethyl group, and thiophene ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(cyclopropylmethyl)thiophene-3-carboxamide typically involves the following steps:

  • Bromination: The thiophene ring is brominated to introduce the bromine atom at the 5-position.

  • Cyclopropylmethyl Group Introduction: The cyclopropylmethyl group is introduced using a suitable reagent, such as cyclopropylmethyl bromide.

  • Carboxamide Formation: The carboxamide group is formed by reacting the intermediate with an appropriate amine source under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-N-(cyclopropylmethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate or other oxidized derivatives.

  • Reduction: The compound can be reduced to remove the bromine atom or modify the thiophene ring.

  • Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Bromates, bromides, and other oxidized derivatives.

  • Reduction Products: Thiophene derivatives without the bromine atom.

  • Substitution Products: Alkylated or arylated thiophene derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-bromo-N-(cyclopropylmethyl)thiophene-3-carboxamide is used as a building block for synthesizing more complex molecules. Its bromine atom makes it a versatile intermediate in cross-coupling reactions, such as Suzuki-Miyaura coupling.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.

Medicine: In medicine, this compound is being investigated for its therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the chemical industry, the compound is used in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals. Its reactivity and stability make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 5-bromo-N-(cyclopropylmethyl)thiophene-3-carboxamide exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved vary based on the biological system and the desired therapeutic outcome.

Comparison with Similar Compounds

  • 5-Bromo-N-(cyclopropylmethyl)pyridin-3-amine: Similar in structure but differs in the heterocyclic ring.

  • 5-Bromo-N-(cyclopropylmethyl)pyrimidin-2-amine: Another compound with a different heterocyclic ring.

  • 5-Bromo-N-(cyclopropylmethyl)thiophene-2-carboxamide: Similar but with a different position of the carboxamide group.

Uniqueness: 5-Bromo-N-(cyclopropylmethyl)thiophene-3-carboxamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological interactions, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

5-bromo-N-(cyclopropylmethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNOS/c10-8-3-7(5-13-8)9(12)11-4-6-1-2-6/h3,5-6H,1-2,4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDINYWJGXHKINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CSC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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